1,2-Dichloroethylene-D2

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

1,2-Dichloroethylene-D2 (CAS 15075-90-8) is a stable, isotopically labeled analog of 1,2-dichloroethylene, an organochlorine solvent. The compound exists as a mixture of cis- and trans- geometric isomers, with the molecular formula C₂D₂Cl₂ and a molecular weight of 98.95–98.96 g/mol.

Molecular Formula C2H2Cl2
Molecular Weight 98.95
CAS No. 15075-90-8
Cat. No. B577031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloroethylene-D2
CAS15075-90-8
Molecular FormulaC2H2Cl2
Molecular Weight98.95
Structural Identifiers
SMILESC(=CCl)Cl
InChIInChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D
InChIKeyKFUSEUYYWQURPO-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloroethylene-D2 (CAS 15075-90-8): Deuterated Analytical Standard for Precision Quantification and Mechanistic Studies


1,2-Dichloroethylene-D2 (CAS 15075-90-8) is a stable, isotopically labeled analog of 1,2-dichloroethylene, an organochlorine solvent. The compound exists as a mixture of cis- and trans- geometric isomers, with the molecular formula C₂D₂Cl₂ and a molecular weight of 98.95–98.96 g/mol [1]. As a dideuterated compound, its primary utility lies in its distinct mass and vibrational properties compared to its non-deuterated counterpart (C₂H₂Cl₂), making it an indispensable tool for internal standardization in mass spectrometry and for tracing reaction mechanisms .

1,2-Dichloroethylene-D2 (CAS 15075-90-8) Differentiation: Why Non-Deuterated Analogs Cannot Substitute in Critical Applications


Generic substitution with non-deuterated 1,2-dichloroethylene (CAS 156-59-2, 156-60-5) or other chlorinated ethenes like 1,1-dichloroethylene (CAS 75-35-4) is not feasible for applications requiring mass-based discrimination or isotopic tracing. The fundamental principle of an effective internal standard in mass spectrometry is that it must be chemically similar to the analyte but possess a distinct, non-overlapping mass signal [1]. The non-deuterated analog shares the exact same nominal mass as the target analyte, precluding its use as an internal standard for the same compound. Furthermore, for reaction mechanism studies, the kinetic isotope effect (KIE) relies on the difference in bond strength between C-H and C-D, which is absent in the natural abundance compound . This isotopic substitution provides the quantifiable differentiation necessary for precise analytical and mechanistic work.

1,2-Dichloroethylene-D2 (CAS 15075-90-8): Quantitative Evidence for Scientific Selection and Procurement


High Isotopic Enrichment Enables Reliable Mass Discrimination

1,2-Dichloroethylene-D2 is supplied with a high and verified isotopic enrichment of 98 atom % D [1]. This is a critical specification that ensures a minimal signal from the natural abundance isotopologue (0.0156% deuterium), which could otherwise interfere with quantification, especially at low analyte concentrations. This level of enrichment provides a clean, well-resolved mass spectral peak for the internal standard, enhancing method accuracy and precision.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Distinct Exact Mass for MS Quantification

The substitution of two hydrogen atoms with deuterium results in a distinct and predictable mass shift. The exact mass of 1,2-Dichloroethylene-D2 is 97.96591 Da [1] . This compares to the exact mass of its non-deuterated analog, 1,2-dichloroethylene (C₂H₂Cl₂), which is 95.95336 Da. This mass difference of +2.01255 Da (or a nominal shift of +2 m/z) allows for unambiguous differentiation and quantification of the internal standard from the native analyte in mass spectrometry experiments without isotopic interference .

Mass Spectrometry Quantitative Analysis Internal Standard

Vibrational Frequency Shift for Spectroscopic and Mechanistic Studies

The replacement of hydrogen with the heavier deuterium isotope lowers the vibrational frequencies of the molecule's bonds. This effect is well-documented, with the fundamental vibrational frequencies of C₂D₂Cl₂ being significantly red-shifted compared to C₂H₂Cl₂ [1] [2]. For instance, the C=C stretching frequency and C-H/D bending modes occur at lower wavenumbers. This isotopic shift is essential for deconvoluting overlapping spectral bands in infrared (IR) and Raman spectroscopy and is central to studying reaction dynamics via the Kinetic Isotope Effect (KIE) .

Infrared Spectroscopy Reaction Mechanism Vibrational Spectroscopy

High Chemical Purity for Consistent Analytical Performance

The chemical purity of commercially available 1,2-Dichloroethylene-D2 is specified at a minimum of 98% [1]. This high level of purity ensures that extraneous peaks or background noise from contaminants will not compromise the accuracy and precision of quantitative analytical methods, such as internal standard calibration curves. This specification is on par with, and often exceeds, the purity requirements for high-quality analytical standards, ensuring reproducible results across different experiments and laboratories.

Chemical Purity Quality Control Analytical Standard

Kinetic Isotope Effect (KIE) for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. By comparing the reaction rates of 1,2-Dichloroethylene and 1,2-Dichloroethylene-D2, researchers can determine if C-H bond cleavage is involved in the rate-determining step . A large KIE (typically k_H/k_D > 2) indicates that breaking the C-H bond is a critical part of the reaction coordinate, while a small KIE (k_H/k_D ≈ 1) suggests it is not. This capability is unique to the deuterated analog and cannot be replicated with the natural abundance compound alone.

Reaction Mechanism Kinetic Isotope Effect Physical Organic Chemistry

1,2-Dichloroethylene-D2 (CAS 15075-90-8): Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Mass Spectrometry Internal Standard for Environmental and Toxicological Analysis

1,2-Dichloroethylene-D2 is the preferred internal standard for the accurate quantification of 1,2-dichloroethylene in complex matrices such as groundwater, soil, and biological fluids. Its distinct exact mass (+2.01255 Da shift) and high isotopic purity (98 atom % D) ensure it can be reliably distinguished from the native analyte, enabling precise quantification even at trace levels [1]. This application is critical for environmental monitoring and toxicological studies where 1,2-dichloroethylene is a contaminant of concern .

Mechanistic Probe in Chemical Kinetics and Metabolism Studies

Researchers investigating the reaction mechanisms of chlorinated ethenes, including their metabolic degradation by cytochrome P450 enzymes or environmental fate, utilize 1,2-Dichloroethylene-D2 as a mechanistic probe. By measuring the kinetic isotope effect (KIE) in comparative rate studies, scientists can determine the role of C-H bond cleavage in the rate-determining step of these processes . The observed vibrational frequency shifts also allow for detailed spectroscopic monitoring of reaction progress [2].

Reference Standard for NMR and Vibrational Spectroscopy

This compound serves as a valuable reference standard in both nuclear magnetic resonance (NMR) and infrared (IR)/Raman spectroscopy. Its deuterated nature simplifies NMR spectra by removing signals from the 1,2-dichloroethylene solvent when used as a co-solvent or internal reference. In vibrational spectroscopy, the well-characterized isotopic shifts of its fundamental frequencies [2] aid in the assignment of spectral bands and the validation of computational models for molecular force fields and dynamics [3].

Synthesis of Higher-Value Deuterated Building Blocks

As a commercially available, small-molecule deuterated synthon, 1,2-Dichloroethylene-D2 can be used as a starting material or intermediate in the synthesis of more complex, selectively deuterated compounds for specialized research applications, including the development of deuterated drugs (deuteration) or novel materials with tailored isotopic properties .

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